molecular formula C9H18O2Si B14051784 CID 53400476

CID 53400476

Katalognummer: B14051784
Molekulargewicht: 186.32 g/mol
InChI-Schlüssel: DLAKGULLTNZTGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 53400476” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CID 53400476 involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but it generally includes the following steps:

    Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of the final product.

    Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Catalysts may be used to facilitate the reactions.

    Purification: After the reactions are complete, the product is purified using techniques such as chromatography or recrystallization to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to ensure high yield and purity. Industrial production methods may include:

    Batch Processing: Large quantities of reactants are processed in batches, with each batch undergoing the same series of reactions and purification steps.

    Continuous Processing: Reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

CID 53400476 can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, resulting in the formation of new functional groups.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, leading to changes in the compound’s structure.

    Substitution: In substitution reactions, one functional group is replaced by another, altering the compound’s properties.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Catalysts: Catalysts like palladium on carbon or platinum may be employed to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

CID 53400476 has a wide range of applications in scientific research:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a standard in analytical techniques.

    Biology: In biological research, this compound is used to study cellular processes and molecular interactions.

    Medicine: The compound has potential therapeutic applications and is studied for its effects on various diseases.

    Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Wirkmechanismus

The mechanism of action of CID 53400476 involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to specific proteins or enzymes, altering their activity and affecting cellular processes.

    Pathways: this compound can modulate various biochemical pathways, leading to changes in cell function and behavior.

Vergleich Mit ähnlichen Verbindungen

CID 53400476 can be compared to other similar compounds to highlight its uniqueness:

Eigenschaften

Molekularformel

C9H18O2Si

Molekulargewicht

186.32 g/mol

InChI

InChI=1S/C9H18O2Si/c1-10-9(11-2)12-8-6-4-3-5-7-8/h8-9H,3-7H2,1-2H3

InChI-Schlüssel

DLAKGULLTNZTGM-UHFFFAOYSA-N

Kanonische SMILES

COC(OC)[Si]C1CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.